molecular formula C23H29N5O8 B12647009 Noberastine citrate CAS No. 139751-07-8

Noberastine citrate

Cat. No.: B12647009
CAS No.: 139751-07-8
M. Wt: 503.5 g/mol
InChI Key: VXIJMTRTCJNTMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Noberastine citrate is a histamine H1 antagonist known for its potent and specific peripheral antihistaminic activity. It is a furan derivative of nor-astemizole, which is a metabolite of astemizole. This compound has a more rapid onset and shorter duration of action compared to astemizole, with peak antihistaminic activity occurring approximately four hours after ingestion .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Noberastine citrate involves the reaction of 3-[(5-methyl-2-furyl)methyl]-N-(4-piperidyl)-3H-imidazo[4,5-b]pyridine-2-amine with citric acid. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the citrate salt. The process involves multiple steps, including the preparation of the furan derivative and its subsequent reaction with citric acid .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is then subjected to rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Noberastine citrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the imidazo[4,5-b]pyridine moiety can yield reduced pyridine derivatives .

Scientific Research Applications

Noberastine citrate has a wide range of scientific research applications, including:

Mechanism of Action

Noberastine citrate exerts its effects by binding to histamine H1 receptors, thereby blocking the action of histamine. This prevents the typical histamine-induced responses such as vasodilation, increased vascular permeability, and smooth muscle contraction. The molecular targets include the histamine H1 receptors located on various cells, including endothelial cells and smooth muscle cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Noberastine citrate is unique due to its rapid onset of action and shorter duration compared to astemizole. It also lacks central nervous system effects, making it a safer option for patients who need to avoid sedation .

Properties

CAS No.

139751-07-8

Molecular Formula

C23H29N5O8

Molecular Weight

503.5 g/mol

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;3-[(5-methylfuran-2-yl)methyl]-N-piperidin-4-ylimidazo[4,5-b]pyridin-2-amine

InChI

InChI=1S/C17H21N5O.C6H8O7/c1-12-4-5-14(23-12)11-22-16-15(3-2-8-19-16)21-17(22)20-13-6-9-18-10-7-13;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-5,8,13,18H,6-7,9-11H2,1H3,(H,20,21);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

VXIJMTRTCJNTMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CN2C3=C(C=CC=N3)N=C2NC4CCNCC4.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.